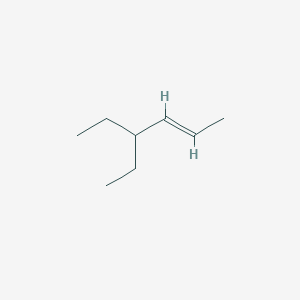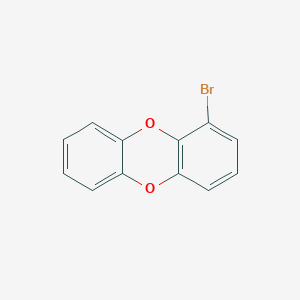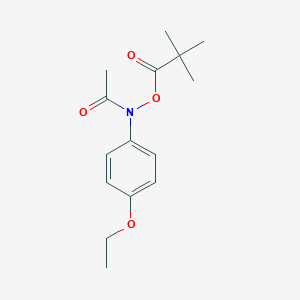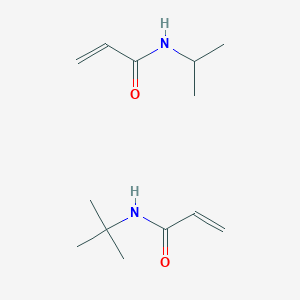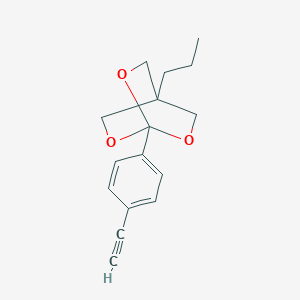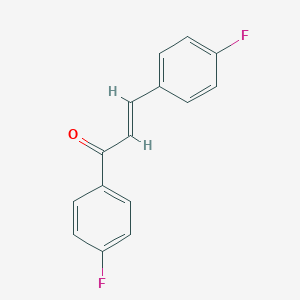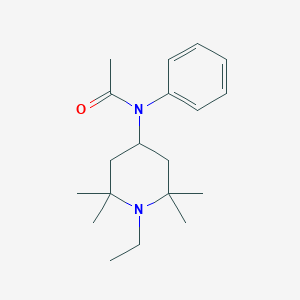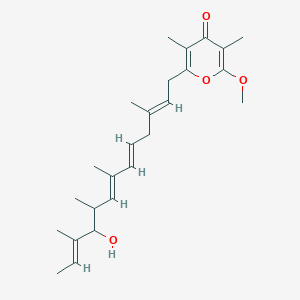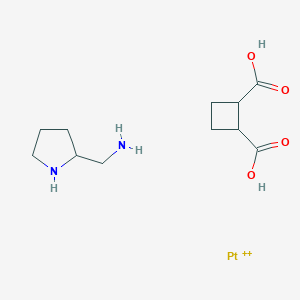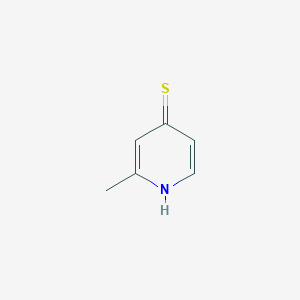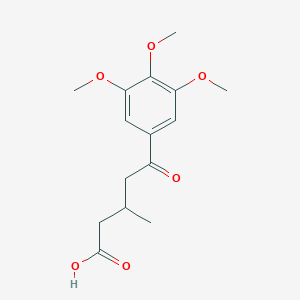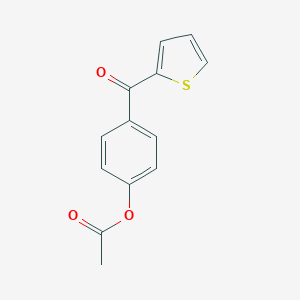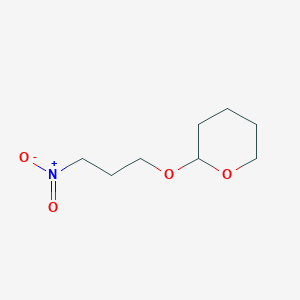![molecular formula C8H8Cl2 B011405 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene CAS No. 103063-81-6](/img/structure/B11405.png)
3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene, also known as DCTO, is a chemical compound that has gained significant attention in scientific research due to its unique molecular structure and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene is not well understood, but it is believed to interact with cellular proteins and enzymes, leading to changes in cellular signaling pathways. 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various physiological effects.
Efectos Bioquímicos Y Fisiológicos
3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has been shown to have various biochemical and physiological effects, including antifungal, antibacterial, and insecticidal activity. 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has been investigated for its potential as a pesticide due to its ability to disrupt the nervous system of insects. In addition, 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has been shown to have antifungal activity against various fungal species, making it a potential candidate for the development of new antifungal drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has several advantages for use in lab experiments, including its unique molecular structure and potential applications in various fields. However, the synthesis of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene is a complex process that requires specialized equipment and expertise, making it difficult to obtain in large quantities. In addition, the toxicity of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene is not well understood, and further research is needed to determine its safety for use in lab experiments.
Direcciones Futuras
There are several future directions for research on 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene, including the development of new synthetic methods for its preparation, the investigation of its potential as a scaffold for the development of new drugs, and the exploration of its toxicity and safety for use in various applications. In addition, further research is needed to understand the mechanism of action of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene is a chemical compound that has gained significant attention in scientific research due to its unique molecular structure and potential applications in various fields. The synthesis of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product. 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has shown potential applications in organic synthesis, material science, and medicinal chemistry. Further research is needed to understand the mechanism of action of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene involves a series of chemical reactions, starting with the reaction of 1,3-cyclohexadiene with chlorine gas to form 1,3-dichlorocyclohexene. This compound is then subjected to a Diels-Alder reaction with maleic anhydride to produce the desired product, 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene. The synthesis of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
Aplicaciones Científicas De Investigación
3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has shown potential applications in various fields of scientific research, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene can be used as a building block for the synthesis of other complex molecules due to its unique molecular structure. In material science, 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has been used as a monomer for the synthesis of polymers with unique properties, such as high thermal stability and mechanical strength. In medicinal chemistry, 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has been investigated for its potential as a scaffold for the development of new drugs targeting various diseases.
Propiedades
Número CAS |
103063-81-6 |
|---|---|
Nombre del producto |
3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene |
Fórmula molecular |
C8H8Cl2 |
Peso molecular |
175.05 g/mol |
Nombre IUPAC |
3,3-dichlorotricyclo[3.2.1.02,4]oct-6-ene |
InChI |
InChI=1S/C8H8Cl2/c9-8(10)6-4-1-2-5(3-4)7(6)8/h1-2,4-7H,3H2 |
Clave InChI |
GQKQNYMVDOQVIX-UHFFFAOYSA-N |
SMILES |
C1C2C=CC1C3C2C3(Cl)Cl |
SMILES canónico |
C1C2C=CC1C3C2C3(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



